molecular formula C18H20N4O3 B2447269 N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1797186-44-7

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2447269
CAS No.: 1797186-44-7
M. Wt: 340.383
InChI Key: MIOFBEFNNMWZAW-UHFFFAOYSA-N
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Description

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a pyridazine ring, a piperidine moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. One common route includes:

    Formation of Pyridazine Intermediate: The pyridazine ring can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine.

    Piperidine Intermediate: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine derivatives.

    Coupling Reactions: The pyridazine and piperidine intermediates are then coupled using reagents such as carbodiimides to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity. These interactions can modulate the activity of target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.

    Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidine-based pharmaceuticals.

Uniqueness

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide is unique due to its combination of the pyridazine and piperidine rings, which confer distinct physicochemical properties and biological activities. This combination allows for versatile applications in drug design and development, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(24)22-11-8-16(9-12-22)25-17-3-2-10-19-21-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOFBEFNNMWZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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